molecular formula C23H19ClFN5O2S B2712805 N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105232-73-2

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2712805
CAS RN: 1105232-73-2
M. Wt: 483.95
InChI Key: HEYRYVNORRZFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN5O2S and its molecular weight is 483.95. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Researchers have explored the structure-activity relationships (SARs) of related compounds, focusing on modifications to improve metabolic stability and efficacy. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have involved investigating various heterocyclic analogues to enhance stability and minimize metabolic deacetylation, aiming at developing potent and efficacious inhibitors for cancer therapy (Stec et al., 2011).

Anticancer Activity

The compound and its derivatives have been studied for their anticancer activities. Novel compounds synthesized from related chemical structures have shown promise as anticancer agents against various cancer cell lines, demonstrating the potential of these compounds in cancer research (Hammam et al., 2005).

Kinase Inhibitory Activities

The inhibitory activities of derivatives on specific kinases have been investigated, with some compounds showing significant inhibition, which is crucial for developing targeted cancer therapies. The role of the pyridine ring and N-benzylsubstitution in kinase inhibitors has been explored, providing insights into the development of more effective cancer treatments (Fallah-Tafti et al., 2011).

Anti-Inflammatory Activity

Some derivatives have demonstrated significant anti-inflammatory activity, highlighting their potential use in developing anti-inflammatory drugs. The synthesis and evaluation of these compounds contribute to understanding their mechanisms and potential therapeutic applications (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN5O2S/c24-16-12-15(8-9-17(16)25)26-18(31)13-30-22(32)20-21(19(28-30)14-6-2-1-3-7-14)33-23(27-20)29-10-4-5-11-29/h1-3,6-9,12H,4-5,10-11,13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYRYVNORRZFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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